(1-Tert-butylazetidin-2-yl)methanol
CAS No.: 31247-31-1
Cat. No.: VC4097072
Molecular Formula: C8H17NO
Molecular Weight: 143.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 31247-31-1 |
|---|---|
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| IUPAC Name | (1-tert-butylazetidin-2-yl)methanol |
| Standard InChI | InChI=1S/C8H17NO/c1-8(2,3)9-5-4-7(9)6-10/h7,10H,4-6H2,1-3H3 |
| Standard InChI Key | VGWGGPWCDSSOEC-UHFFFAOYSA-N |
| SMILES | CC(C)(C)N1CCC1CO |
| Canonical SMILES | CC(C)(C)N1CCC1CO |
Introduction
Chemical Structure and Molecular Characteristics
Electronic and Steric Properties
The tert-butyl group exerts a strong electron-donating inductive effect (+I) via its three methyl substituents, increasing electron density at the azetidine nitrogen. This electronic perturbation enhances the ring’s basicity compared to unsubstituted azetidine (pKa ~11 vs. ~9.8) . Concurrently, steric hindrance from the tert-butyl group restricts rotational freedom and modulates access to the nitrogen lone pair, a feature exploited in asymmetric catalysis and drug design . The hydroxymethyl group’s polarity (calculated dipole moment: ~2.1 D) introduces directional intermolecular forces, favoring crystalline packing arrangements .
Synthesis and Manufacturing
Key Synthetic Routes
Patent US10647715B2 discloses a synthesis pathway where (1-tert-butylazetidin-2-yl)methanol is isolated as a residue following workup of a reaction mixture involving sodium sulfate drying and solvent evaporation under reduced pressure . While detailed reaction conditions are proprietary, the general approach likely involves:
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Ring-forming reaction: Cyclization of a β-amino alcohol precursor to construct the azetidine core.
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Protection/deprotection: Use of tert-butoxycarbonyl (Boc) or similar groups to direct regioselective substitution.
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Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation-reduction sequences .
Alternative methods may employ:
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Azetidine alkylation: Reacting azetidine with tert-butyl bromide in the presence of a base (e.g., K₂CO₃).
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Reductive amination: Condensing tert-butylamine with a carbonyl-containing precursor, followed by reduction .
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . Analytical characterization employs:
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Mass spectrometry: ESI-MS shows [M+H]⁺ at m/z 144.138 and [M+Na]⁺ at m/z 166.120 .
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NMR spectroscopy: ¹H NMR (CDCl₃) exhibits signals for tert-butyl (δ 1.08 ppm, singlet), azetidine CH₂ (δ 2.4–3.1 ppm), and hydroxymethyl (δ 3.6 ppm, triplet) .
Physicochemical Properties
Thermodynamic Parameters
Experimental data from LookChem and computational predictions reveal:
The relatively low boiling point for its molecular weight (143.23 g/mol) suggests moderate intermolecular forces, consistent with the balance between the polar hydroxymethyl group and the hydrophobic tert-butyl moiety.
Solubility and Stability
(1-Tert-butylazetidin-2-yl)methanol exhibits:
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High solubility: In methanol (>50 mg/mL), dichloromethane, and THF .
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Limited solubility: In water (<1 mg/mL at 25°C) due to the tert-butyl group’s hydrophobicity .
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Stability: Stable under inert atmospheres at room temperature for >6 months but prone to oxidation at the hydroxyl group upon prolonged air exposure .
Applications in Pharmaceutical Chemistry
Role in KRas G12C Inhibitor Synthesis
As disclosed in US10647715B2, this compound serves as a key intermediate in synthesizing KRas G12C inhibitors—a class of anticancer agents targeting a prevalent mutation in pancreatic and lung cancers . The azetidine ring’s conformational rigidity and nitrogen basicity facilitate binding to the GTPase domain of KRas, while the hydroxymethyl group allows for further functionalization via esterification or etherification .
Structure-Activity Relationship (SAR) Contributions
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Steric effects: The tert-butyl group prevents off-target interactions by occupying hydrophobic pockets adjacent to the KRas binding site .
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Hydrogen bonding: The hydroxyl group forms critical H-bonds with Asp69 and Gln72 residues, enhancing inhibitor potency (IC₅₀ values <100 nM) .
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Metabolic stability: Azetidine rings resist cytochrome P450 oxidation better than larger heterocycles, improving pharmacokinetic profiles .
Future Research Directions
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Synthetic optimization: Developing catalytic asymmetric routes to access enantiomerically pure forms for chiral drug synthesis.
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Biological profiling: Expanding toxicity studies to include genotoxicity and chronic exposure endpoints.
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Material science applications: Exploring its use as a monomer in polyazetidine polymers for specialty coatings.
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